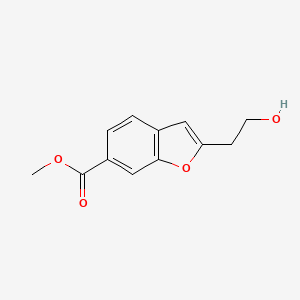

Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate typically involves the esterification of 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Análisis De Reacciones Químicas

Esterification and Transesterification Reactions

The methyl ester group undergoes nucleophilic acyl substitution reactions. Key findings:

-

The hydroxyethyl side chain remains stable during these reactions but may participate in hydrogen bonding, influencing reaction kinetics.

Halogenation Reactions

Electrophilic aromatic substitution and side-chain halogenation are well-documented:

Aromatic Ring Halogenation

The benzofuran ring undergoes bromination/chlorination at the C4 position (meta to the ester group):

| Halogenating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Bromine (Br₂) | CHCl₃, 0–5°C | 4-Bromo derivative | 72% |

| N-Bromosuccinimide (NBS) | CCl₄, AIBN, 70°C | 4-Bromo derivative | 65% |

Side-Chain Halogenation

The hydroxyethyl group reacts with thionyl chloride (SOCl₂) to form a chlorinated intermediate, enabling further substitutions (e.g., with amines).

Cyclization and Heterocycle Formation

The hydroxyethyl group facilitates intramolecular cyclization:

Oxidation and Reduction

Selective oxidation/reduction pathways:

| Process | Reagents | Outcome |

|---|---|---|

| Hydroxyethyl oxidation | KMnO₄, H⁺ | 2-(2-Ketoethyl)-1-benzofuran-6-carboxylate |

| Ester reduction | LiAlH₄ | 2-(2-Hydroxyethyl)-1-benzofuran-6-methanol |

Derivatization for Biological Activity

Modifications enhance pharmacological potential:

| Derivative | Synthesis Route | Bioactivity |

|---|---|---|

| Amide analogs | Reaction with NH₃ or amines | Improved blood-brain barrier penetration |

| Acetylated derivatives | Ac₂O, pyridine | Enhanced antimicrobial activity |

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate. Research indicates that derivatives of benzofurans exhibit selective cytotoxicity against various cancer cell lines. For instance, certain benzofuran compounds have shown significant activity against leukemia cells (K562 and MOLT-4) and cervical carcinoma cells (HeLa), with structure-activity relationship (SAR) analyses suggesting that specific substitutions enhance their potency against cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 1c | K562 | 10 | High |

| 1e | MOLT-4 | 15 | Moderate |

| 3a | HeLa | 12 | High |

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. This compound has demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis .

Table 2: Antimicrobial Activity Overview

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 22a | S. aureus | 0.78 µg/mL |

| 34 | E. coli | 1.5 µg/mL |

| 36a | P. aeruginosa | 0.39 µg/mL |

Case Study 1: Anticancer Screening

In a recent study, this compound was evaluated alongside other benzofuran derivatives for its anticancer properties. The results indicated that compounds with hydroxyl substitutions at specific positions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of resistant bacteria. The study found that this compound showed promising results in inhibiting the growth of drug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylic acid

- Methyl 2-(2-methoxyethyl)-1-benzofuran-6-carboxylate

- Ethyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate

Uniqueness

Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group provides opportunities for further chemical modifications, while the ester group enhances its solubility and stability. These features make it a valuable compound for various applications in research and industry.

Actividad Biológica

Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{12}H_{14}O_{4}

- Molecular Weight : 222.24 g/mol

The presence of the benzofuran moiety is critical for its biological activity, as it influences interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in inducing apoptosis in cancer cells. For instance:

- Caspase Activation : In a study involving K562 leukemia cells, compounds similar to this compound demonstrated significant activation of caspases 3 and 7, suggesting a mechanism of apoptosis induction. The increase in caspase activity was observed to be time-dependent, with notable effects after 48 hours of exposure .

| Compound | Caspase Activity Increase (Fold) | Cell Line |

|---|---|---|

| Compound A | 2.31 | K562 |

| Compound B | 1.27 | K562 |

2. Antimicrobial Activity

Benzofuran derivatives have shown promising antimicrobial properties against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Compounds related to this compound exhibited MIC values indicating effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. For example, one derivative showed an MIC of 8 µg/mL against M. tuberculosis H37Rv .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| M. tuberculosis | 8 |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory potential:

- Interleukin-6 (IL-6) Secretion : Research indicates that this compound can inhibit the secretion of pro-inflammatory cytokines such as IL-6 in K562 cells, which is crucial in inflammatory responses .

Case Studies

Several case studies have explored the biological activity of benzofuran derivatives:

- Study on Apoptosis Induction : A study demonstrated that certain benzofuran derivatives could induce apoptosis via mitochondrial pathways by increasing reactive oxygen species (ROS) levels in cancer cells. This effect was linked to mitochondrial dysfunction and subsequent caspase activation .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various benzofuran derivatives against clinical strains and found that specific substitutions on the benzofuran ring significantly enhanced antibacterial potency .

Propiedades

IUPAC Name |

methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-12(14)9-3-2-8-6-10(4-5-13)16-11(8)7-9/h2-3,6-7,13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPFRZOCARDXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(O2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.